2-[(3-Methylphenyl)amino]propanohydrazide
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Overview
Description
2-[(3-Methylphenyl)amino]propanohydrazide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-[(3-Methylphenyl)amino]propanohydrazide is1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
2-[(3-Methylphenyl)amino]propanohydrazide has a molecular weight of 193.25 .Scientific Research Applications
Antimicrobial Activity
A derivative of 2-[(3-Methylphenyl)amino]propanohydrazide has been synthesized and shown to have significant antimicrobial activity. This derivative, when converted to other compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibited good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antibacterial Activity
In another study, azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity against Rhizobium radiobacter, showcasing the potential of such compounds in antibacterial applications (Tumosienė et al., 2012).
Anti-HIV and Antimicrobial Properties
A series of acylhydrazones derived from a similar compound, N-(arylsulfonyl)methionine, showed strong activity against gram-positive bacteria and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential in developing new antimicrobial agents, including for anti-HIV purposes (Tatar et al., 2016).
Complexation and Antimicrobial Studies
Complexation of a similar hydrazide compound with various metal ions led to the synthesis of complexes with antimicrobial properties. These studies indicate the potential for such compounds in the development of new antimicrobial agents (Devi et al., 2019).
Antitumor Properties
2-[(3-Methylphenyl)amino]propanohydrazide derivatives have also been studied for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated potent antitumor properties in vitro and in vivo, highlighting the potential of such derivatives in cancer treatment (Bradshaw et al., 2002).
Anti-Seizure Effects
Interestingly, derivatives of 2-[(3-Methylphenyl)amino]propanohydrazide have also been evaluated for their potential anti-seizure effects. The study of 2-amino-7-phosphonoheptanoic acid, a related compound, against various convulsants suggests possible applications in neurology (Czuczwar & Meldrum, 1982).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylanilino)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUQJLRCUMWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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